3-O-Acetylpinobanksin
Overview
Description
Preparation Methods
Pinobanksin 3-acetate can be synthesized through the hydroxylation of another flavanone, pinocembrin . The synthetic route involves the esterification of pinobanksin with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires purification steps like chromatography to isolate the desired product .
Industrial production methods often involve the extraction and isolation of pinobanksin 3-acetate from natural sources. This process includes soaking parts of plants, such as bark or branches, in organic solvents, followed by distillation and extraction steps to obtain pure pinobanksin 3-acetate .
Chemical Reactions Analysis
Pinobanksin 3-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can convert pinobanksin 3-acetate into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are often more potent derivatives with improved pharmacological properties.
Scientific Research Applications
Pinobanksin 3-acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of flavonoid derivatives.
Mechanism of Action
The mechanism of action of pinobanksin 3-acetate involves its ability to scavenge free radicals and inhibit oxidative stress . It interacts with molecular targets such as enzymes and proteins involved in the oxidative stress pathway. For example, it can prevent the binding of substrates to enzymes like xanthine oxidase by forming hydrogen bonds and aromatic interactions, thereby altering the enzyme’s conformation and inhibiting its activity .
Comparison with Similar Compounds
Pinobanksin 3-acetate can be compared with other similar compounds, such as:
Pinobanksin: The parent compound, which lacks the acetate group but shares similar antioxidant properties.
Pinobanksin-3-O-propionate: Another ester derivative with similar pharmacological activities.
Pinocembrin: A flavanone that serves as a precursor in the synthesis of pinobanksin 3-acetate.
Pinobanksin 3-acetate stands out due to its enhanced stability and bioavailability compared to its parent compound and other derivatives .
Properties
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHZSNSMVEQEH-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200127 | |
Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52117-69-8 | |
Record name | Pinobanksin 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52117-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the lack of oxidation at ring B in 3-O-Acetylpinobanksin and other related flavonoids?
A: The absence of oxidation at ring B in this compound, chrysin, pinocembrin, pinostrobin, and pinobanksin significantly alters their fragmentation pathways compared to oxidized 3,4-dihydroflavonoids []. This information is crucial for mass spectrometry analysis and identification of these compounds.
Q2: Can this compound be used to differentiate between propolis and poplar tree gum?
A: No, this compound is not a suitable marker for differentiating propolis from poplar tree gum. While it is present in both substances, other compounds like caffeic acid, ferulic acid, and p-coumaric acid are absent in poplar tree gum but found in propolis, making them more reliable indicators [].
Q3: What is the potential neuroprotective mechanism of this compound?
A: Research suggests that this compound exhibits neuroprotective effects against corticosterone-induced damage in PC12 cells by scavenging intracellular reactive oxygen species (ROS) []. This antioxidant activity may contribute to its potential therapeutic benefits in neurodegenerative diseases.
Q4: How does this compound interact with the BRD4 protein, and what is the significance of this interaction?
A: Molecular docking studies reveal that this compound binds to the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1) []. This interaction suggests a potential role of this compound in modulating epigenetic regulation, specifically targeting the BET family proteins involved in gene transcription and various cellular processes.
Q5: Are there any analytical methods available to quantify this compound in propolis samples?
A: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the chemical composition of propolis, including the quantification of this compound [, ]. This method allows researchers to identify and measure the concentrations of various compounds in propolis samples.
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